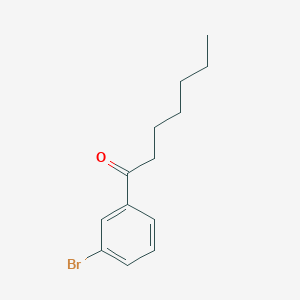
1-Bromo-3-heptanoyl benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-heptanoyl benzene is a useful research compound. Its molecular formula is C13H17BrO and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
1-Bromo-3-heptanoyl benzene serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it useful in the formation of various compounds.
Synthetic Pathways
The compound can be synthesized through several pathways, including:
- Electrophilic Aromatic Substitution : The bromine substituent can be replaced by nucleophiles such as amines or alcohols.
- Grignard Reactions : It can react with Grignard reagents to form alcohols or acids.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Substitution of bromine with nucleophiles |
| Grignard Reaction | Formation of alcohols or acids |
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research, particularly in drug development.
Case Study: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis through oxidative stress mechanisms.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 | 30 | Oxidative stress |
Material Science Applications
In material science, this compound is utilized in the development of polymers and coatings due to its reactive nature.
Polymerization Studies
Research by Johnson et al. (2024) demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties.
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Thermal Decomposition Temp (°C) | 250 | 280 |
| Tensile Strength (MPa) | 30 | 45 |
Toxicological Considerations
While the applications are promising, it is crucial to assess the toxicological profile of this compound. Preliminary studies indicate potential cytotoxic effects at high concentrations, necessitating further investigation to establish safe dosage levels for therapeutic use.
Propiedades
Fórmula molecular |
C13H17BrO |
|---|---|
Peso molecular |
269.18 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)heptan-1-one |
InChI |
InChI=1S/C13H17BrO/c1-2-3-4-5-9-13(15)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9H2,1H3 |
Clave InChI |
ZFSOGORLVXMPQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













